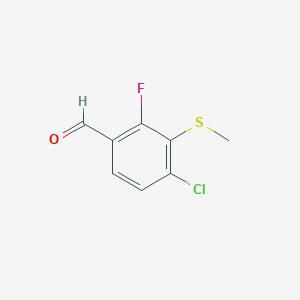

4-Chloro-2-fluoro-3-(methylthio)benzaldehyde

Description

Halogenated benzene (B151609) thioethers are aromatic compounds characterized by the presence of one or more halogen atoms and a sulfur-linked alkyl or aryl group (a thioether) attached to the benzene ring. This combination of functionalities imparts a unique set of properties to the molecule, making them valuable intermediates and target structures in various areas of chemical investigation.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-3-methylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFOS/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMASTENXICRIOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1F)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 Fluoro 3 Methylthio Benzaldehyde and Analogous Architectures

Direct Functionalization Strategies on Substituted Benzenes

Direct functionalization involves the sequential introduction of substituents onto a benzene (B151609) core. The success of this approach hinges on understanding the directing effects of the existing groups, which guide the position of subsequent substitutions in electrophilic aromatic substitution (SEAr) reactions. wikipedia.orglibretexts.org

The assembly of the 1-chloro-3-fluoro-2-(methylthio)benzene precursor is a critical stage. Halogens are generally deactivating yet ortho-, para-directing groups in SEAr reactions. libretexts.orgstackexchange.com The fluorine atom's influence is complex; while it is the most electronegative halogen, its resonance donation can make the parent fluorobenzene (B45895) react at a rate similar to benzene itself in some SEAr reactions. researchgate.net The chloro group is a weak ring deactivator. stackexchange.com

A plausible direct approach could start from a pre-existing di-substituted arene. For instance, starting with 1-chloro-3-fluorobenzene, an electrophilic substitution reaction would be directed by both the chloro and fluoro groups. Both are ortho-, para-directors, meaning substitution is favored at positions 2, 4, and 6. libretexts.orgchemimpex.com Introducing the methylthio group can be achieved through various thioetherification methods.

Modern thioetherification often involves the transition metal-catalyzed cross-coupling of an aryl halide with a thiol or a thiol surrogate. researchgate.netacsgcipr.org Catalytic systems based on palladium, copper, and nickel are commonly employed to form the C-S bond. researchgate.netacsgcipr.orgacs.org Another approach is the reductive coupling of carboxylic acids with thiols, catalyzed by indium compounds. acs.orgorganic-chemistry.org For a molecule lacking prior halogenation at the desired position, direct C-H thiolation is an alternative, though regioselectivity can be a challenge.

The table below summarizes common methods for aryl thioether formation.

| Method | Sulfur Source | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Cross-Coupling | Thiols (R-SH) | Pd, Cu, or Ni complexes | Versatile for aryl halides/sulfonates; ligand choice is crucial. | researchgate.netacsgcipr.orgacs.org |

| Reductive Coupling | Thiols (R-SH) | InBr3/TMDS | Direct conversion of aromatic carboxylic acids to thioethers. | acs.orgorganic-chemistry.org |

| Nucleophilic Substitution | Xanthates (ROCS2K) | Transition-metal-free | Uses odorless and stable thiol surrogates. | mdpi.com |

| 1,6-Conjugate Addition | Organosulfur reagents | DABCO | Applicable to para-quinone methides to form diarylmethyl thioethers. | nih.govrsc.org |

Once the 1-chloro-3-fluoro-2-(methylthio)benzene scaffold is in place, the final step in a direct functionalization strategy is the introduction of the aldehyde group. This is typically achieved via an electrophilic formylation reaction. The Vilsmeier-Haack reaction is a powerful and widely used method for this transformation, especially for electron-rich aromatic rings. jk-sci.comwikipedia.org The reaction employs a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl3) to generate the electrophilic "Vilsmeier reagent". jk-sci.comijpcbs.com

The regioselectivity of the formylation is dictated by the combined directing effects of the existing substituents. The methylthio group (-SCH3) is an activating, ortho-, para-directing group. The fluoro and chloro substituents are deactivating but also ortho-, para-directing. In the case of 1-chloro-3-fluoro-2-(methylthio)benzene, the powerful activating effect of the thioether group would likely direct the incoming formyl group to the position para to it, which is position 5. To achieve the desired 4-formyl product, a different synthetic strategy, such as a multi-step route involving a pre-installed directing group, would likely be necessary.

Other formylation methods include the Gattermann reaction, the Gattermann-Koch reaction, and the Duff reaction, though these often require harsher conditions or have a more limited substrate scope compared to the Vilsmeier-Haack reaction.

Multi-Step Convergent and Linear Synthetic Routes

Multi-step syntheses provide greater control over regiochemistry by building the molecule through a series of sequential transformations, often involving the protection and deprotection of functional groups or the conversion of one functional group into another. rug.nlgoogle.comacs.org

A plausible linear synthesis for 4-Chloro-2-fluoro-3-(methylthio)benzaldehyde could begin with a commercially available starting material such as 2-chloro-6-fluorotoluene. A hypothetical sequence is outlined below:

Nitration: Electrophilic nitration of 2-chloro-6-fluorotoluene. The methyl group is activating and ortho-, para-directing, while the halogens are deactivating but also ortho-, para-directing. The outcome would depend on the precise reaction conditions, but substitution at position 3, directed by the methyl and fluorine, is a possible outcome to yield 2-chloro-6-fluoro-3-nitrotoluene.

Reduction: The nitro group can be reduced to an amino group (-NH2) using standard conditions, such as SnCl2/HCl or catalytic hydrogenation, to give 3-amino-2-chloro-6-fluorotoluene.

Diazotization and Sandmeyer-type Reaction: The amino group can be converted to a diazonium salt (N2+) with nitrous acid. Subsequent reaction with a sulfur nucleophile, such as potassium methyl xanthate followed by hydrolysis, would introduce the methylthio group at position 3, yielding 2-chloro-6-fluoro-3-(methylthio)toluene.

Side-Chain Oxidation/Conversion: The final step involves converting the methyl group into the aldehyde functionality. This can be achieved through various methods, such as free-radical bromination of the benzylic position followed by hydrolysis (Sommelet reaction) or direct oxidation using specific reagents. This sequence installs the substituents in the desired orientation, overcoming the regiochemical limitations of direct electrophilic formylation.

This type of multi-step approach is common in the synthesis of complex molecules, such as the pharmaceutical intermediate 2,3,4-trihydroxybenzaldehyde, which is prepared from pyrogallol (B1678534) via protection, formylation, and deprotection steps. google.com

The table below illustrates key parameters for the optimization of a typical Vilsmeier-Haack formylation.

| Parameter | Variation | Effect on Reaction | Reference |

|---|---|---|---|

| Temperature | 0°C to 100°C | Controls reaction rate; higher temperatures needed for less activated rings but may cause side reactions. | jk-sci.comrsc.org |

| Solvent | DMF (reagent and solvent), Dichloromethane, 1,2-Dichloroethane | Affects solubility of substrate and stability of the Vilsmeier reagent. Excess DMF can be used as the solvent. | ijpcbs.com |

| Reagent Stoichiometry | 1.1 to 5 equivalents of POCl3/DMF | Excess reagent can drive the reaction to completion but may lead to undesired secondary reactions or decomposition. | rsc.org |

| Work-up Procedure | Aqueous hydrolysis (ice water, aqueous base) | Crucial for converting the intermediate iminium salt to the final aldehyde product. pH control can be important. | wikipedia.org |

Transitioning a synthetic route from milligram to gram-scale introduces significant challenges that are not apparent at the laboratory bench scale. catsci.comlabmanager.com It is not a simple matter of proportionally increasing all reagents. labmanager.com

Key considerations for gram-scale synthesis include:

Thermal Management: Many organic reactions, particularly electrophilic aromatic substitutions like nitration and formylation, are highly exothermic. The surface-area-to-volume ratio of a reactor decreases dramatically as the scale increases, making heat dissipation less efficient. catsci.com This can lead to a "runaway reaction" if not properly controlled. Therefore, careful control of reagent addition rates, efficient stirring, and external cooling are paramount. catsci.comlabmanager.com

Reagent and Solvent Sourcing: The availability and cost of starting materials, reagents, and solvents become critical factors at a larger scale. The initial laboratory route may need to be redesigned to utilize more cost-effective and readily available chemicals. catsci.com

Work-up and Purification: Isolating and purifying kilograms of product is vastly different from purifying milligrams. Extractions, filtrations, and distillations require larger equipment. Chromatography, a common lab-scale purification technique, becomes less practical and more expensive on a large scale. Crystallization is often the preferred method for purification of solid products at scale.

Safety: Handling large quantities of hazardous materials (e.g., POCl3, strong acids) requires stringent safety protocols and specialized equipment. Understanding the thermal hazards of each step through techniques like reaction calorimetry is essential before attempting a scale-up. catsci.comlabmanager.com

Continuous flow chemistry offers an alternative to traditional batch processing for scaling up. By pumping reagents through heated tubes or columns containing immobilized catalysts, flow reactors provide superior heat and mass transfer, enhanced safety, and the potential for straightforward multi-step synthesis automation. rsc.orgmit.edud-nb.info

Catalytic Approaches in Synthesis

Catalysis offers a powerful toolkit for the synthesis of complex aromatic compounds by providing milder reaction conditions, higher selectivity, and improved yields compared to stoichiometric methods. These approaches are central to modern organic synthesis for functionalizing aromatic rings.

Application of Phase-Transfer Catalysis in Thioether Formation

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.org This methodology has been successfully applied to the synthesis of aryl thioethers through the nucleophilic aromatic substitution (SNAr) of activated aryl halides. tandfonline.comtandfonline.com

The core principle involves a phase-transfer agent, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a nucleophile (in this case, a thiolate anion) from the aqueous phase into the organic phase where the aryl halide substrate is dissolved. crdeepjournal.org This transfer overcomes the insolubility of the nucleophile in the organic solvent, allowing the reaction to proceed under mild and efficient conditions. tandfonline.com The displacement of a halogen on an activated aromatic ring by a thiophenoxide ion, for example, can lead to the formation of aryl thioethers in good yields with the advantage of short reaction times. tandfonline.comtandfonline.com

Table 1: Representative Phase-Transfer Catalyzed Thioether Synthesis

| Aryl Halide (Example) | Nucleophile | Catalyst | Solvent System | Outcome | Reference |

|---|---|---|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | Thiophenoxide | Tetrabutylammonium bromide | Toluene/Water | High yield of corresponding diaryl sulfide | tandfonline.com |

This method is particularly effective for aryl halides activated by electron-withdrawing groups, which facilitate the nucleophilic attack. tandfonline.com The use of reusable, polymer-bound catalysts can also enhance the economic and environmental viability of the process. nitrkl.ac.in

Transition Metal-Catalyzed Coupling Reactions for Aromatic Functionalization

Transition metal catalysis is a cornerstone of modern organic synthesis for the formation of carbon-sulfur (C–S) bonds, providing access to a vast array of aryl thioethers. researchgate.netresearchgate.net Catalytic systems based on palladium, copper, and nickel are most commonly employed for the cross-coupling of aryl halides or pseudohalides with thiols or their surrogates. researchgate.netacsgcipr.org

The general catalytic cycle for a palladium-catalyzed reaction, often referred to as a Buchwald-Hartwig amination analogue, involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond, forming a palladium(II) intermediate. acsgcipr.orgyoutube.com

Thiolate Coordination & Transmetalation: A thiolate anion, typically generated in situ by a base, coordinates to the palladium center.

Reductive Elimination: The aryl and thioether groups couple, regenerating the palladium(0) catalyst and releasing the aryl thioether product. acsgcipr.org

The choice of metal, ligand, and base is crucial for the success of these reactions, influencing reaction scope, efficiency, and functional group tolerance. acsgcipr.org Palladium catalysts, often used with phosphine-based ligands, are highly versatile for coupling aryl bromides and iodides. acs.org More recently, significant progress has been made in developing catalysts for the coupling of more abundant and less reactive aryl chlorides. acs.org Nickel-based catalysts have emerged as a cost-effective and efficient alternative for C–S bond formation. researchgate.net Copper-catalyzed Ullmann-type couplings have also seen a resurgence with the development of new ligands that allow the reactions to proceed under much milder conditions than traditionally required. acsgcipr.org

These methods offer broad applicability, including the late-stage functionalization of complex molecules. nih.gov For instance, palladium-catalyzed protocols have been developed for the thiomethylation of aryl halides using alkyl sulfides or methyl thioesters as convenient reagents. acs.orgnih.gov

Table 2: Comparison of Transition Metal Catalysts for Aryl Thioether Synthesis

| Catalyst System | Typical Substrates | Key Advantages | Reference(s) |

|---|---|---|---|

| Palladium/Phosphine Ligands | Aryl Iodides, Bromides, Triflates | Broad functional group tolerance, high efficiency | acsgcipr.org, acs.org |

| Nickel/Phosphine Ligands | Aryl Chlorides, Triflates | Cost-effective, couples less reactive halides | researchgate.net |

Photocatalytic and Visible Light-Driven Synthetic Protocols

In recent years, photocatalysis has emerged as a powerful and sustainable strategy for forging C–S bonds. researchgate.netrsc.org These methods utilize visible light to initiate reactions, often proceeding under very mild conditions at room temperature and without the need for transition metals. acs.orgnih.gov

The general mechanism often involves a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) with one of the reactants. This can generate radical intermediates that drive the desired transformation. unipr.it For thioether synthesis, one common pathway involves the generation of an aryl radical from an aryl halide. This radical can then be trapped by a sulfur source to form the C–S bond. nih.gov

Thiol-free organocatalytic protocols have been developed that use simple sulfur sources, such as tetramethylthiourea, in combination with an organocatalyst. Upon irradiation with visible light, the catalyst becomes a strong reducing agent capable of activating even unreactive aryl chlorides to form radicals, which are then intercepted by the sulfur source to ultimately yield the thioether. nih.gov These methods avoid the use of malodorous thiols and high temperatures often associated with traditional methods. nih.gov The versatility of this approach allows for the combination of inexpensive alcohols and aryl chlorides to produce a diverse range of aryl alkyl thioethers.

Advanced Synthetic Techniques

To improve reaction efficiency, reduce environmental impact, and accelerate the discovery of new molecules, chemists are increasingly turning to advanced synthetic technologies.

Microwave-Assisted Organic Synthesis (MAOS) for Reaction Acceleration

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. Unlike conventional heating where heat is transferred through convection, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. semanticscholar.org This technique has been shown to dramatically reduce reaction times—from hours to minutes—and often increase product yields. nih.govmdpi.com

MAOS has been successfully applied to a wide range of organic transformations, including the synthesis of benzaldehyde (B42025) derivatives and various heterocyclic compounds. readarticle.orgresearchgate.net For example, condensation reactions that might take several hours under conventional reflux can be completed in just a few minutes under microwave irradiation, often with higher yields. semanticscholar.orgnih.gov The efficiency of MAOS makes it a highly attractive tool for high-throughput synthesis and the rapid optimization of reaction conditions in drug discovery and materials science. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|

| Benzimidazole (B57391) Synthesis | 120 min, 89.7% | 5 min, >96% | mdpi.com |

| Quinoline Synthesis | 6 h, 79% | 10 min, Higher Yield | nih.gov |

Green Chemistry Principles in the Development of Sustainable Synthetic Routes

Green chemistry is a framework of twelve principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.comsolubilityofthings.com The development of sustainable synthetic routes for compounds like this compound is increasingly guided by these principles.

Key principles relevant to the synthesis of functionalized aromatics include:

Waste Prevention: Designing syntheses to minimize waste is prioritized over treating waste after it has been created. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled, reducing waste. solubilityofthings.comacs.org The catalytic methods described in section 2.3 are prime examples of this principle in action.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements. solubilityofthings.com Photocatalytic and visible light-driven reactions are particularly advantageous in this regard. researchgate.net

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives, such as water or solvent-free conditions. rroij.comacs.org

By integrating these principles, chemists can develop synthetic pathways that are not only efficient and effective but also environmentally responsible and economically viable. researchgate.netresearchgate.net

Chemical Reactivity and Derivatization of 4 Chloro 2 Fluoro 3 Methylthio Benzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is the primary site for a multitude of chemical reactions, including nucleophilic additions, oxidations, reductions, and condensations.

The most characteristic reaction of aldehydes is nucleophilic addition to the electrophilic carbonyl carbon. pressbooks.pub A nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. pressbooks.pub For 4-Chloro-2-fluoro-3-(methylthio)benzaldehyde, the reactivity of the aldehyde is influenced by both steric and electronic factors.

Electronic and Steric Effects:

Reactivity: Aromatic aldehydes like benzaldehyde (B42025) are generally less reactive towards nucleophiles than aliphatic aldehydes because the aromatic ring's electron-donating resonance effect makes the carbonyl carbon less electrophilic. pressbooks.pub The substituents on the ring of this compound further modulate this reactivity. The electron-withdrawing inductive effects of the chlorine and fluorine atoms increase the electrophilicity of the carbonyl carbon, enhancing its reactivity. Conversely, the methylthio group can donate electron density through resonance, which would slightly decrease reactivity.

Steric Hindrance: The presence of substituents at both ortho positions (2-fluoro and 6-H) provides a sterically hindered environment around the carbonyl group compared to unsubstituted benzaldehyde. pressbooks.pub This can affect the rate of nucleophilic attack.

Stereochemical Outcomes: When a nucleophilic addition creates a new stereocenter, the stereochemical outcome is of significant interest. The stereoselectivity of such additions to aldehydes with adjacent heteroatoms can often be predicted by established models. diva-portal.orgdiva-portal.org

Felkin-Anh and Cieplak Models: For aldehydes with an adjacent electronegative atom, the Felkin-Anh model and its variations, such as the polar Felkin-Anh or the Cieplak model, are used to predict the major diastereomer. youtube.com The Cieplak model, for instance, considers the interaction between the orbital of the C-X bond (where X is an electronegative atom) and the anti-bonding orbital of the forming nucleophile-carbon bond. youtube.com In the case of this compound, the 2-fluoro substituent is an electronegative atom adjacent to the carbonyl group, which would influence the conformational preference of the aldehyde and, consequently, the trajectory of the incoming nucleophile. This directs the nucleophile to attack from the less hindered face, leading to a predictable stereochemical outcome. youtube.com

| Factor | Influence on Nucleophilic Addition | Specific Effect for this compound |

|---|---|---|

| Electronic Effects | Modulates the electrophilicity of the carbonyl carbon. | -Cl and -F groups (inductive withdrawal) increase reactivity. -SMe group (resonance donation) may slightly decrease reactivity. |

| Steric Effects | Hinders the approach of the nucleophile to the carbonyl carbon. | The 2-fluoro substituent provides steric hindrance, potentially slowing the reaction rate. |

| Stereocontrol | Governs the 3D arrangement of the product when a new stereocenter is formed. | The 2-fluoro group allows for stereochemical prediction using models like Felkin-Anh and Cieplak. youtube.com |

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aldehydes are easily oxidized to carboxylic acids using a variety of common oxidizing agents. This transformation involves the conversion of the C-H bond of the aldehyde group into a C-O bond. For this compound, this would yield 4-Chloro-2-fluoro-3-(methylthio)benzoic acid.

Reduction: The reduction of the aldehyde group yields a primary alcohol. This can be achieved with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). A patent describes the reduction of a related ketone using a triethylsilane-acid system, a method also applicable to aldehydes. google.com This reaction would convert this compound into (4-Chloro-2-fluoro-3-(methylthio)phenyl)methanol.

| Transformation | Product | Typical Reagents |

|---|---|---|

| Oxidation | 4-Chloro-2-fluoro-3-(methylthio)benzoic acid | Potassium permanganate (B83412) (KMnO₄), Chromic acid (H₂CrO₄), Silver oxide (Ag₂O) |

| Reduction | (4-Chloro-2-fluoro-3-(methylthio)phenyl)methanol | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄), Catalytic Hydrogenation (H₂/Pd, Pt, Ni) |

Condensation reactions involve the reaction of the aldehyde with a nucleophile, typically an amine derivative, followed by the elimination of a water molecule.

Imine Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases. redalyc.org The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to yield the imine. researchgate.net Studies on 4-(methylthio)benzaldehyde (B43086) have shown its successful conversion into a series of Schiff bases by reacting it with various amines in methanol (B129727). growingscience.com A similar reactivity is expected for this compound.

Thiosemicarbazone Formation: The reaction of an aldehyde with thiosemicarbazide (B42300) produces a thiosemicarbazone. This reaction is analogous to imine formation. Thiosemicarbazones of various substituted benzaldehydes, including 4-chlorobenzaldehyde, have been synthesized and characterized. jetir.org These compounds are of interest due to their chelating abilities and biological activities. researchgate.netresearchgate.net The synthesis is typically carried out by refluxing the aldehyde and thiosemicarbazide in a solvent like ethanol (B145695).

| Reaction | Reactant | Product Class | General Conditions |

|---|---|---|---|

| Imine (Schiff Base) Formation | Primary Amine (R-NH₂) | Imine | Typically refluxing in a solvent like methanol or ethanol, sometimes with acid catalysis. redalyc.orggrowingscience.com |

| Thiosemicarbazone Formation | Thiosemicarbazide | Thiosemicarbazone | Refluxing in a solvent such as methanol or ethanol. jetir.org |

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). libretexts.org This reaction is particularly valuable because it forms the carbon-carbon double bond at a specific location.

The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. organic-chemistry.org

Non-stabilized ylides (e.g., where R is an alkyl group) typically react to form (Z)-alkenes.

Stabilized ylides (e.g., where R is an electron-withdrawing group like an ester) generally lead to the formation of (E)-alkenes.

For the synthesis of fluoroalkenyl arenes from this compound, a Wittig reagent containing a fluorine atom would be required. Alternatively, related olefination reactions can be employed. A Boron-Wittig reaction has been reported for the synthesis of (Z)-fluoro- and (Z)-chloro-borylalkenes from various aldehydes and ketones with high stereoselectivity, which can be further modified to afford fluoroalkene derivatives. nih.gov Other methods like the Takai olefination can also convert aldehydes into vinyl halides. beilstein-journals.orgbeilstein-journals.org

Transformations of the Substituted Aromatic Ring

The substituents on the aromatic ring dictate its reactivity towards electrophiles.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The existing substituents on the ring determine the rate and regioselectivity of the reaction.

The directing effects of the substituents on this compound are as follows:

-CHO (Aldehyde): A powerful deactivating group that directs incoming electrophiles to the meta position (C5). youtube.com

-F (Fluoro) and -Cl (Chloro): These are deactivating groups due to their strong inductive electron withdrawal, but they are ortho, para directors because of resonance electron donation from their lone pairs. libretexts.orglibretexts.org

-SMe (Methylthio): This is an activating group and an ortho, para director due to the resonance donation of sulfur's lone pair electrons.

The outcome of an EAS reaction on this polysubstituted ring is determined by the interplay of these competing effects. The aldehyde group strongly deactivates all positions on the ring, making EAS reactions generally difficult to perform. However, the activating methylthio group at C3 directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions. The positions ortho to the -SMe group are already substituted with fluorine (C2) and chlorine (C4). Therefore, the primary directing influence of the activating -SMe group is towards C6. The fluorine at C2 and chlorine at C4 also direct ortho/para, which includes C6. The strong deactivating effect of the aldehyde group is weakest at C5, its meta position.

Considering these factors, the most likely position for electrophilic attack is C6. This position is para to the activating -SMe group and ortho to the deactivating -Cl group. While the ring is generally deactivated, the concerted directing effects of the -SMe and halogen groups towards the C6 position, which is sterically accessible, make it the most probable site for substitution, should the reaction proceed.

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -CHO | C1 | Strongly Deactivating | Meta (to C3, C5) |

| -F | C2 | Deactivating | Ortho, Para (to C1, C3, C5) |

| -SMe | C3 | Activating | Ortho, Para (to C2, C4, C6) |

| -Cl | C4 | Deactivating | Ortho, Para (to C3, C5) |

Nucleophilic Aromatic Substitution Reactions, particularly involving Halogen Displacement

The benzene (B151609) ring of this compound contains two halogen atoms, chlorine and fluorine, which can be displaced through nucleophilic aromatic substitution (SNAr) reactions. The reactivity of these halogens towards nucleophilic attack is significantly influenced by the presence of the electron-withdrawing aldehyde group and the nature of the attacking nucleophile.

Generally, in nucleophilic aromatic substitution reactions, the rate of reaction is dependent on the electronegativity and the ability of the leaving group to stabilize a negative charge. Fluorine, being the most electronegative halogen, typically forms a stronger carbon-fluorine bond compared to the carbon-chlorine bond. However, in the context of SNAr reactions, the rate-determining step is often the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by electron-withdrawing groups ortho and para to the site of nucleophilic attack.

In the case of this compound, the aldehyde group is para to the fluorine atom and meta to the chlorine atom. Therefore, the fluorine atom is more activated towards nucleophilic attack than the chlorine atom. libretexts.orgnih.gov The attack of a nucleophile at the carbon bearing the fluorine atom results in a Meisenheimer complex where the negative charge can be delocalized onto the oxygen atom of the aldehyde group, providing significant stabilization.

Displacement of the chlorine atom is also possible, but it generally requires harsher reaction conditions or the use of very strong nucleophiles. libretexts.org The selective displacement of one halogen over the other can be achieved by carefully controlling the reaction conditions, such as temperature, solvent, and the nature of the nucleophile. For instance, softer nucleophiles may preferentially displace the more polarizable chlorine atom, while harder nucleophiles may favor displacement of the more electronegative fluorine atom.

This differential reactivity allows for the sequential introduction of different functional groups onto the aromatic ring, making this compound a versatile intermediate in the synthesis of complex molecules.

Carbon-Carbon and Carbon-Heteroatom Bond Formations via Cross-Coupling

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. pitt.edunih.gov These reactions typically involve a transition metal catalyst, most commonly palladium, which facilitates the coupling of an organic halide or pseudohalide with an organometallic or heteroatom-containing reagent. rsc.org this compound, with its two halogen atoms, is a suitable substrate for such transformations.

The differential reactivity of the C-F and C-Cl bonds can be exploited to achieve selective cross-coupling reactions. Generally, the C-Cl bond is more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. icmpp.ro This allows for the selective coupling at the 4-position (chlorine displacement) while leaving the fluorine atom at the 2-position intact. nih.gov

Carbon-Carbon Bond Formation:

Reactions such as the Suzuki-Miyaura (using organoboron reagents), Stille (using organotin reagents), and Negishi (using organozinc reagents) couplings can be employed to introduce new carbon-based substituents at the 4-position. icmpp.ro These reactions are highly versatile and tolerate a wide range of functional groups, allowing for the synthesis of a diverse array of derivatives. For example, coupling with an arylboronic acid in a Suzuki reaction would yield a biaryl derivative.

Carbon-Heteroatom Bond Formation:

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. mychemblog.com This reaction allows for the introduction of primary or secondary amines at the 4-position of the benzaldehyde ring. beilstein-journals.org Similarly, related methodologies can be used to form carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds, further expanding the synthetic utility of this starting material. beilstein-journals.org

By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to control the selectivity of the cross-coupling reaction, enabling the stepwise functionalization of the aromatic ring. This controlled approach is crucial for the efficient synthesis of complex target molecules.

Chemical Modifications of the Methylthio Group

The methylthio (-SCH₃) group in this compound is a key functional group that can undergo various chemical transformations, most notably oxidation.

Selective Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in the methylthio group exists in a low oxidation state and can be readily oxidized to form a sulfoxide (-SOCH₃) and subsequently a sulfone (-SO₂CH₃). researchgate.net This transformation significantly alters the electronic properties of the molecule, as both the sulfoxide and sulfone groups are strongly electron-withdrawing.

The selective oxidation to the sulfoxide level without further oxidation to the sulfone can be challenging but is achievable using mild and controlled oxidizing agents. nih.gov A variety of reagents can be employed for this purpose, including:

Hydrogen Peroxide (H₂O₂): In the absence of a catalyst, H₂O₂ can selectively oxidize sulfides to sulfoxides. nih.govresearchgate.net The reaction conditions, such as temperature and stoichiometry, must be carefully controlled to prevent over-oxidation. nih.gov

meta-Chloroperoxybenzoic Acid (m-CPBA): This is a common and effective reagent for the oxidation of sulfides. By using one equivalent of m-CPBA, the sulfoxide can be obtained as the major product. organic-chemistry.org

Other Reagents: Other reagents like sodium periodate (B1199274) (NaIO₄) and tert-butyl hypochlorite (B82951) (t-BuOCl) can also be used for the selective oxidation to sulfoxides. organic-chemistry.org

Further oxidation of the sulfoxide to the sulfone can be accomplished by using an excess of the oxidizing agent or by employing stronger oxidizing agents. researchgate.netorganic-chemistry.org Reagents commonly used for the synthesis of sulfones from sulfides include:

Excess Hydrogen Peroxide: Often in the presence of a catalyst such as tungstic acid or its salts. researchgate.net

Potassium Permanganate (KMnO₄): A strong oxidizing agent that can effectively convert sulfides to sulfones. organic-chemistry.org

Oxone (2KHSO₅·KHSO₄·K₂SO₄): A versatile and stable oxidizing agent.

The conversion of the methylthio group to sulfoxide and sulfone derivatives provides access to a new range of compounds with different physicochemical properties and potential biological activities. The increased electron-withdrawing nature of the sulfoxide and sulfone groups can also influence the reactivity of the aromatic ring in subsequent reactions.

Synthesis of Complex Chemical Entities and Heterocyclic Scaffolds

This compound serves as a valuable building block for the synthesis of more complex molecules, including various heterocyclic systems. The aldehyde functional group is particularly useful for condensation reactions to form new ring structures.

Formation of Thiosemicarbazone and Metal Complexes

The aldehyde group of this compound readily reacts with thiosemicarbazide in a condensation reaction to form the corresponding thiosemicarbazone. jetir.orggrowingscience.com This reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acid. jetir.orgnih.gov

The resulting thiosemicarbazone is a versatile ligand capable of coordinating with various transition metal ions through its sulfur and nitrogen atoms. researchgate.netbenthamopenarchives.com The formation of metal complexes can significantly alter the properties of the organic molecule. These complexes often exhibit interesting coordination geometries and can have applications in various fields. The synthesis of these metal complexes generally involves reacting the thiosemicarbazone ligand with a metal salt in an appropriate solvent. semanticscholar.org

Construction of Purine (B94841) and Triazole Derivatives

Purine Derivatives: Purines are an important class of heterocyclic compounds found in nucleic acids and other biologically significant molecules. Benzaldehyde derivatives can be utilized in the construction of the purine ring system. rsc.org For instance, the aldehyde can be condensed with a suitable diaminopyrimidine derivative to form a Schiff base, which can then undergo cyclization to form the purine scaffold. rsc.org The substituents on the benzaldehyde ring, such as the chloro, fluoro, and methylthio groups, would then be incorporated into the final purine structure, allowing for the synthesis of a variety of substituted purine analogues. beilstein-journals.org

Triazole Derivatives: Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. frontiersin.orgnih.gov There are two isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles, both of which are important in medicinal chemistry. frontiersin.orgnih.govnih.gov While the direct conversion of the aldehyde group into a triazole ring is not a standard transformation, the aldehyde can be converted into other functional groups that can then participate in triazole synthesis. For example, the aldehyde can be reduced to an alcohol, which can then be converted to an azide (B81097). The resulting azide can undergo a [3+2] cycloaddition reaction with an alkyne (a "click" reaction) to form a 1,2,3-triazole. nih.govraco.cat Alternatively, the aldehyde can be a precursor to intermediates that can be used in the synthesis of 1,2,4-triazoles. chemmethod.com

The ability to incorporate the substituted phenyl ring of this compound into these important heterocyclic scaffolds highlights its utility as a versatile starting material in synthetic organic and medicinal chemistry.

Currently, there is no publicly available scientific literature detailing the specific cascade cyclization, intramolecular annulation reactions, or the development of novel benzimidazole (B57391) and pyrrole (B145914) ring systems directly utilizing this compound as a starting material. Extensive searches of chemical databases and scholarly articles did not yield specific examples or detailed research findings for this particular compound within the requested reaction frameworks.

While general methodologies exist for the synthesis of benzimidazoles and pyrroles, and principles of cascade and annulation reactions are well-established in organic chemistry, their direct application to this compound has not been documented in the accessible literature. Therefore, a detailed discussion, including research findings and data tables as requested, cannot be provided at this time. Further experimental research would be required to explore the reactivity of this specific aldehyde in the context of these heterocyclic ring formations.

Mechanistic Investigations of Transformations Involving 4 Chloro 2 Fluoro 3 Methylthio Benzaldehyde

Elucidation of Reaction Mechanisms and Identification of Key Intermediates

In the absence of direct experimental studies on 4-chloro-2-fluoro-3-(methylthio)benzaldehyde, the elucidation of its reaction mechanisms would necessitate a combination of spectroscopic analysis, trapping experiments, and computational modeling. For instance, in a hypothetical nucleophilic substitution reaction at the aldehyde group, key intermediates such as a tetrahedral intermediate could be proposed. Spectroscopic techniques like NMR and IR could be employed to identify characteristic shifts and vibrational frequencies of transient species. The identification of key intermediates is crucial for a comprehensive understanding of the reaction pathway.

Kinetic Studies and Determination of Rate-Limiting Steps

For example, if a reaction is found to be first-order with respect to this compound and a nucleophile, it would suggest that the initial bimolecular collision is part of the rate-determining step. Further analysis, such as monitoring the build-up and decay of proposed intermediates, can provide more detailed insights into the kinetic profile of the reaction. The determination of the rate-limiting step is essential for optimizing reaction conditions and for proposing a plausible reaction mechanism.

Analysis of Catalyst Roles and Reaction Pathways

Catalysts can significantly influence the reaction pathways of transformations involving this compound by providing lower energy routes. The role of a catalyst could involve activation of the substrate, stabilization of transition states, or facilitation of bond-forming and bond-breaking steps.

In a hypothetical catalytic cycle, the catalyst would first interact with the substrate to form a catalyst-substrate complex. This complex would then undergo a series of transformations, leading to the formation of the product and regeneration of the catalyst. Understanding the precise role of the catalyst requires detailed mechanistic studies, including the identification of all catalytic intermediates and the determination of the turnover-limiting step. Different catalysts can lead to different reaction pathways and product distributions, highlighting the importance of catalyst selection in synthetic chemistry.

Deuterium Labeling Experiments and Isotope Effects

Deuterium labeling experiments are a powerful tool for probing reaction mechanisms, particularly for determining whether a carbon-hydrogen bond is broken in the rate-determining step. By replacing a specific hydrogen atom in this compound with deuterium, a kinetic isotope effect (KIE) can be measured.

A primary KIE (typically kH/kD > 2) is observed when the C-H bond is broken in the rate-limiting step. A smaller, secondary KIE may be observed if the hybridization of the carbon atom changes during the reaction. The magnitude of the KIE can provide valuable information about the transition state geometry and the nature of the bond-breaking process. These experiments are crucial for distinguishing between different possible mechanisms.

Radical Quenching and Crossover Experiments for Mechanistic Insight

To investigate the potential involvement of radical intermediates in reactions of this compound, radical quenching and crossover experiments can be performed. Radical quenching experiments involve the addition of a radical scavenger, such as TEMPO, to the reaction mixture. A significant decrease in the reaction rate or the formation of a trapped radical adduct would provide evidence for a radical mechanism.

Crossover experiments can be used to determine whether a reaction proceeds via an intermolecular or intramolecular pathway. In a hypothetical reaction involving two similar but isotopically labeled substrates, the formation of "crossed" products would indicate an intermolecular process where fragments of the molecules can interchange. The absence of crossover products would suggest an intramolecular mechanism.

Stereochemical Aspects and Diastereoselectivity in Reactions

The stereochemical outcome of reactions involving this compound is of significant interest, particularly if new chiral centers are formed. The presence of existing stereocenters in the reactants or catalysts can influence the diastereoselectivity of the reaction, leading to the preferential formation of one diastereomer over another.

Understanding the factors that control diastereoselectivity requires a detailed analysis of the transition state geometries. Steric and electronic interactions between the substituents on the reacting molecules can favor one approach over another, leading to the observed stereochemical preference. The stereochemical course of a reaction provides critical insights into the three-dimensional nature of the reaction mechanism.

Following a comprehensive search for scientific literature and spectroscopic data pertaining to the chemical compound "this compound" (CAS Number: 2145093-97-4), it has been determined that there is no publicly available information for the advanced analytical and spectroscopic characterization requested.

Despite searching scholarly databases, chemical supplier technical sheets, and scientific publications, no experimental or theoretical data for the following analytical methods could be located for this specific compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR, Variable Temperature NMR)

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

X-ray Diffraction

The user's request stipulated a strict adherence to a detailed outline focused exclusively on the spectroscopic and analytical characterization of "this compound." Without access to the necessary primary or secondary data sources, it is not possible to generate a factually accurate and informative article that fulfills the requirements of the provided outline.

To maintain the integrity of the scientific information and adhere to the user's explicit instructions to only focus on the specified compound, the article cannot be generated at this time. Information on related but structurally distinct compounds was found, but presenting this data would violate the core requirement to focus solely on "this compound."

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Vis spectroscopy is a valuable technique for elucidating the electronic transitions within a molecule and for monitoring the progress of chemical reactions. For a compound like 4-Chloro-2-fluoro-3-(methylthio)benzaldehyde, the UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The benzaldehyde (B42025) group, with its carbonyl chromophore and aromatic ring, would be the primary contributor to these absorptions. The specific wavelengths of maximum absorbance (λmax) would be influenced by the electronic effects of the chloro, fluoro, and methylthio substituents on the benzene (B151609) ring.

In a research context, UV-Vis spectroscopy could be employed to monitor reactions involving this aldehyde, for instance, in its synthesis or subsequent derivatization. By tracking the appearance or disappearance of characteristic absorption peaks, researchers can determine reaction kinetics and endpoints. However, at present, no specific studies detailing the UV-Vis spectroscopic data for this compound have been identified in the public domain.

Hypothetical UV-Vis Data Table:

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Ethanol (B145695) | Data Not Available | Data Not Available | π → π |

| Hexane | Data Not Available | Data Not Available | n → π |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

HPLC is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. It is routinely used to assess the purity of synthesized compounds and to monitor the progress of chemical reactions by separating reactants, intermediates, and products.

For the analysis of this compound, a reversed-phase HPLC method would likely be employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The retention time of the compound would be a key identifier under specific chromatographic conditions. A UV detector would typically be used, set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum.

The purity of a sample of this compound would be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. For reaction monitoring, the relative peak areas of the starting materials and products would be tracked over time. Unfortunately, specific HPLC methods and associated data for this compound are not described in available scientific literature.

Hypothetical HPLC Method Parameters Table:

| Parameter | Value |

| Column | Data Not Available |

| Mobile Phase | Data Not Available |

| Flow Rate | Data Not Available |

| Detection Wavelength | Data Not Available |

| Injection Volume | Data Not Available |

| Column Temperature | Data Not Available |

| Retention Time | Data Not Available |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), would be employed to investigate the electronic properties of 4-Chloro-2-fluoro-3-(methylthio)benzaldehyde. This would involve calculating the molecule's electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. These calculations would provide insights into the regions of the molecule that are most likely to be involved in chemical reactions.

Molecular Modeling and Conformational Analysis of the Compound and Its Derivatives

Molecular modeling techniques would be used to determine the most stable three-dimensional structure of this compound. Conformational analysis would be performed by systematically rotating the rotatable bonds (such as the C-S bond of the methylthio group and the C-C bond of the aldehyde group) to identify the lowest energy conformers. This is crucial as the biological activity and reactivity of a molecule are often dependent on its specific conformation. Similar analyses could be extended to its derivatives to understand how structural modifications affect the preferred geometry.

Prediction and Interpretation of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, this would include:

¹H and ¹³C NMR: Calculating the chemical shifts of the hydrogen and carbon atoms.

Infrared (IR) and Raman Spectroscopy: Simulating the vibrational frequencies to identify characteristic peaks corresponding to functional groups like the carbonyl (C=O) of the aldehyde, the C-Cl bond, the C-F bond, and the C-S bond.

UV-Vis Spectroscopy: Predicting the electronic transitions and the corresponding absorption wavelengths.

Theoretical Structure-Reactivity Relationship (SAR) Studies for Rational Design

Theoretical Structure-Activity Relationship (SAR) studies would involve correlating the computed electronic and structural properties of this compound and its hypothetical derivatives with their potential reactivity or biological activity. By identifying which molecular descriptors (e.g., electrostatic potential, orbital energies, steric properties) are important for a desired activity, new molecules with potentially enhanced properties could be rationally designed.

Applications of 4 Chloro 2 Fluoro 3 Methylthio Benzaldehyde As a Versatile Synthetic Intermediate

Precursor in Medicinal Chemistry Research and Scaffold Development

The functional group arrangement of 4-Chloro-2-fluoro-3-(methylthio)benzaldehyde makes it a highly attractive starting material for the synthesis of novel molecular frameworks in medicinal chemistry. The aldehyde group provides a reactive handle for a multitude of chemical transformations, while the chloro, fluoro, and methylthio substituents allow for the fine-tuning of steric and electronic properties, which are critical for biological activity.

Synthesis of Molecular Scaffolds for Chemical Biology Probes

In the field of chemical biology, probes are essential tools for studying biological processes. The synthesis of these probes often requires versatile building blocks that can be readily modified. Substituted benzaldehydes, such as this compound, serve this purpose effectively. The aldehyde functionality can be converted into a wide array of other groups or used to link the molecule to other fragments. For instance, it can undergo reactions like reductive amination to form amines, Wittig reactions to form alkenes, or condensation reactions to build heterocyclic systems. These transformations are fundamental in constructing the core structures of new chemical probes.

Role in the Chemical Synthesis of Lead Compounds

In drug discovery, a "lead compound" is a chemical that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification. The generation of diverse chemical libraries around a core scaffold is a common strategy for identifying and optimizing lead compounds. nih.gov The distinct substitution pattern of this compound offers a unique starting point for such libraries. The presence of chlorine and fluorine atoms can significantly influence a molecule's pharmacokinetic properties, including metabolic stability and membrane permeability. nih.gov The methylthio group can also be oxidized to sulfoxide (B87167) or sulfone, providing further avenues for structural diversification and interaction with biological targets.

Building Block in Agrochemical Research and Compound Design

The principles that make this compound valuable in medicinal chemistry also apply to agrochemical research. The development of new herbicides, insecticides, and fungicides relies on the synthesis and screening of novel chemical entities with high efficacy and selectivity.

Synthesis of Precursors for Herbicidal Agents (Chemical Synthesis Perspective)

From a chemical synthesis perspective, this benzaldehyde (B42025) derivative is a precursor for more complex molecules with potential herbicidal activity. Phenylpyridine compounds, for example, have been studied for their potent herbicidal properties. nih.gov The aldehyde group of this compound can be used to construct such complex heterocyclic systems. The specific halogenation pattern is also relevant, as many successful herbicides incorporate chlorinated and fluorinated aromatic rings to enhance their biological activity and environmental persistence. The synthesis of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives, known to have herbicidal effects, often starts from functionalized aromatic precursors. nih.gov

Intermediate for the Construction of Advanced Materials and Ligands

Beyond life sciences, functionalized aromatic aldehydes are crucial intermediates in materials science. They are used in the synthesis of polymers, dyes, and ligands for metal complexes. The unique electronic properties conferred by the fluorine, chlorine, and methylthio groups can be harnessed to create materials with specific optical or electronic characteristics. The aldehyde group allows for the incorporation of this aromatic unit into larger polymeric structures or for the synthesis of complex ligands used in catalysis or sensor technology. researchgate.net

Contribution to Novel Reaction Methodologies Development

The development of new chemical reactions and synthetic methodologies is a cornerstone of organic chemistry. Substituted benzaldehydes are often used as model substrates to test the scope and limitations of new transformations. acs.orgliberty.edu The specific electronic and steric environment of this compound makes it an interesting substrate for developing and refining modern synthetic methods, such as C-H functionalization. nih.govacs.org These methods aim to directly convert C-H bonds into new chemical bonds, offering more efficient and atom-economical ways to build molecules. The reactivity of this compound can help chemists understand how different functional groups influence the outcomes of these cutting-edge reactions.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

The future of synthesizing 4-Chloro-2-fluoro-3-(methylthio)benzaldehyde will likely focus on developing more efficient and environmentally benign methodologies. Current synthetic routes may rely on traditional methods that can be improved in terms of atom economy, energy consumption, and waste generation. Future research is anticipated to explore novel catalytic systems, such as those employing earth-abundant metals, to replace less sustainable reagents. For instance, adapting methodologies like the rhodium-catalyzed reductive carbonylation of aryl iodides could offer a more direct and efficient route to related benzaldehydes. chemicalbook.com

Furthermore, the principles of green chemistry will be pivotal in shaping future synthetic strategies. beilstein-journals.org This includes the use of greener solvents to replace hazardous organic solvents, the development of solvent-free reaction conditions, and the implementation of energy-efficient techniques like microwave-assisted synthesis. amazonaws.comwjarr.com The overarching goal is to design synthetic pathways that are not only high-yielding but also minimize their environmental footprint through waste reduction and the use of renewable resources. mdpi.com A key aspect will be the careful selection of starting materials and reagents to ensure a safer and more sustainable chemical process. beilstein-journals.org

Exploration of Novel Reactivity Profiles and Underexplored Transformations

The unique substitution pattern of this compound, featuring an aldehyde, a chloro group, a fluoro group, and a methylthio group, presents a rich landscape for exploring novel reactivity and chemical transformations. The interplay of these functional groups can lead to unique and potentially underexplored chemical behaviors.

Future research will likely delve into the selective transformation of each functional group in the presence of the others. For example, the aldehyde group can serve as a handle for a wide array of reactions, including condensations, oxidations, and reductions, to generate a diverse range of derivatives. The reactivity of the carbon-chlorine and carbon-fluorine bonds in nucleophilic aromatic substitution reactions, particularly influenced by the activating effect of the aldehyde and the electronic nature of the methylthio group, warrants further investigation. Additionally, the methylthio group itself can be a site for oxidation to the corresponding sulfoxide (B87167) and sulfone, which would significantly alter the electronic properties and potential biological activity of the molecule. Understanding the chemoselectivity of these transformations will be crucial for the strategic design of new synthetic routes and the creation of novel molecular architectures.

Computational Design and De Novo Synthesis of Derivatives with Tailored Chemical Properties

Computational chemistry and molecular modeling are poised to play a significant role in the future development of this compound derivatives. By employing structure-based design and computational docking analyses, researchers can design novel analogs with specific, tailored chemical and physical properties. nih.gov This in silico approach allows for the prediction of how structural modifications will affect the molecule's characteristics, accelerating the design process and reducing the need for extensive empirical screening. nih.gov

The de novo design of enzymes and other protein-based catalysts could also be explored to facilitate highly selective and efficient transformations of the parent molecule or its derivatives. biorxiv.org For instance, computational methods can be used to design biocatalysts that can perform specific reactions, such as stereoselective reductions or oxidations, on the this compound scaffold. The synthesis of these computationally designed derivatives will then provide valuable experimental data to refine and improve the predictive models. This iterative cycle of computational design, chemical synthesis, and experimental testing will be instrumental in the rational design of new molecules with desired functionalities.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The integration of automated synthesis and high-throughput experimentation (HTE) platforms represents a significant future direction for the exploration of this compound and its derivatives. beilstein-journals.org HTE allows for the rapid and parallel execution of a large number of reactions, making it an invaluable tool for optimizing reaction conditions and screening for novel transformations. nih.govchemrxiv.org By miniaturizing and parallelizing reactions, HTE can accelerate the discovery of new catalysts, solvents, and reaction parameters for the synthesis of the target compound and its analogs. purdue.edunih.gov

Automated synthesis platforms can then be employed to synthesize libraries of these derivatives in a systematic and efficient manner. This technology enables the rapid generation of a diverse set of compounds for screening in various applications. The data generated from HTE can be used to train machine learning algorithms to predict reaction outcomes and guide the design of new experiments, creating a closed-loop system for accelerated discovery. nih.gov This approach will not only enhance the efficiency of research but also enable the exploration of a much larger chemical space than is possible with traditional manual methods.

Investigation of Environmental Impact and Green Chemistry Improvements in Synthesis

A critical area of future research will be the thorough investigation of the environmental impact associated with the synthesis of this compound. This involves a life-cycle assessment of the entire synthetic process, from the sourcing of raw materials to the disposal of waste. Key metrics of green chemistry, such as atom economy, E-factor, and process mass intensity, will be used to quantify the sustainability of current and newly developed synthetic routes.

Future efforts will be directed towards implementing green chemistry principles to minimize the environmental footprint. This includes the substitution of hazardous reagents and solvents with more benign alternatives, the reduction of energy consumption by employing milder reaction conditions or catalytic processes, and the design of processes that generate minimal waste. wjarr.commdpi.com The ultimate aim is to develop a synthesis that is not only economically viable but also environmentally responsible, aligning with the broader goals of sustainable chemistry. This focus on green chemistry will be essential for the long-term viability and acceptance of any industrial-scale production of this compound.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2-fluoro-3-(methylthio)benzaldehyde, and how do substitution patterns influence yield?

The synthesis of halogenated benzaldehydes often involves electrophilic substitution or nucleophilic aromatic substitution. For this compound, a plausible route starts with a fluorobenzaldehyde precursor, followed by chlorination at the 4-position and methylthio group introduction at the 3-position via thiolation reactions. Evidence from structurally similar compounds (e.g., 4-Chloro-2-fluorobenzaldehyde) indicates that reaction conditions (temperature, catalysts) significantly affect purity and yield . For example, catalytic methods using Cu(I) or Pd(II) complexes can enhance regioselectivity for methylthio group installation.

Key Methodological Considerations:

- Use high-purity starting materials (>95% purity) to minimize by-products.

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

- Purify via column chromatography with silica gel or recrystallization (melting points for analogs range 46–60°C) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are critical.

- NMR: and NMR can resolve fluorine and sulfur-containing groups. The methylthio group () typically appears at ~2.5 ppm in NMR.

- GC-MS: Useful for verifying molecular weight and detecting degradation products. For example, benzaldehyde derivatives fragment to produce ions at m/z 121 (base peak for aldehyde group) .

- X-ray Crystallography: Structural analogs (e.g., Ethyl 4-chloro-2′-fluoro-3-hydroxy-5-methylbiphenyl-2-carboxylate) have been resolved to confirm stereochemistry .

Q. Table 1: Example Spectral Data for Structural Analogs

| Compound | NMR (δ, ppm) | Melting Point (°C) |

|---|---|---|

| 4-Chloro-2-fluorobenzaldehyde | 10.2 (CHO), 7.5–7.8 (Ar-H) | 58–60 |

| 4-Fluoro-3-isopropoxy-5-(methylthio)benzaldehyde | 2.5 (SCH), 4.6 (OCH) | Not reported |

Q. How does the methylthio group influence the compound’s stability under varying storage conditions?

The methylthio () group may increase susceptibility to oxidation, forming sulfoxide or sulfone derivatives. Stability studies on similar compounds recommend:

- Storage under inert atmosphere (N or Ar) at 2–8°C.

- Use of stabilizers like BHT (butylated hydroxytoluene) in solution phases.

- Regular purity checks via HPLC to detect degradation (e.g., oxidation products at R 8–10 min) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methylthio group in catalytic oxidation reactions?

The group acts as a directing group in electrophilic reactions. In Ce-MOF-catalyzed oxidation (e.g., styrene to styrene oxide), sulfur’s electron-donating nature enhances epoxidation selectivity. Computational studies suggest that the methylthio group lowers the activation energy for oxygen transfer by stabilizing transition states .

Experimental Design Tips:

- Use DFT calculations to model transition states (software: Gaussian, ORCA).

- Compare catalytic efficiency (turnover frequency, TOF) with/without substitution.

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?

Contradictions may arise from solvent effects, tautomerism, or impurities. Strategies include:

- Solvent Standardization: Use deuterated DMSO or CDCl for consistent NMR shifts.

- 2D NMR: HSQC and HMBC can confirm coupling between and nuclei.

- Cross-Validation: Compare with NIST Chemistry WebBook data for analogous fluorinated benzaldehydes .

Case Study: A 2021 study resolved conflicting signals for 4-Fluoro-3-(trifluoromethyl)benzoyl chloride by correlating experimental data with computational predictions .

Q. What computational models predict the compound’s bioavailability or environmental persistence?

Q. Table 2: Predicted Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| LogP (octanol-water) | 2.8 ± 0.3 | SwissADME |

| Water Solubility (mg/L) | 15.2 | EPI Suite |

| Biodegradability | Not readily biodegradable | JECFA Guidelines |

Q. How can synthetic by-products be minimized during large-scale preparation?

- Process Optimization: Use flow chemistry for precise control of reaction parameters (e.g., residence time, temperature).

- Catalyst Screening: Test Pd/C or Ni-based catalysts for dehalogenation side reactions.

- Quality Control: Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What strategies address discrepancies in catalytic activity reported across studies?

Discrepancies often stem from variations in catalyst preparation or substrate purity. Recommendations:

- Standardized Protocols: Adopt ASTM guidelines for catalyst synthesis (e.g., Ce-MOF activation at 150°C for 2 h) .

- Control Experiments: Include reference substrates (e.g., styrene) to benchmark activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.